Product packaging for 4-Chloro-2-isobutylpyridine(Cat. No.:)

4-Chloro-2-isobutylpyridine

Cat. No.: B13679484
M. Wt: 169.65 g/mol
InChI Key: HKHDYEPRYRYBJO-UHFFFAOYSA-N
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Description

The Significance of Pyridine (B92270) Derivatives in Modern Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in a vast array of scientific disciplines. wisdomlib.org As a six-membered heteroaromatic ring containing one nitrogen atom, the pyridine scaffold is a ubiquitous structural motif found in numerous natural products, including alkaloids like nicotine, vitamins such as niacin and pyridoxine, and essential coenzymes. nih.gov The unique electronic and structural properties imparted by the pyridine ring make it a favored component in the design of pharmaceuticals, agrochemicals, and advanced materials. nbinno.com

In the realm of medicinal chemistry, pyridine derivatives are recognized for their versatility in drug design and have been incorporated into a wide range of therapeutic agents. researchgate.net These compounds exhibit a broad spectrum of biological and pharmacological activities, including anti-inflammatory, anticonvulsant, antimicrobial, analgesic, and antitumor properties. wisdomlib.org The pyridine moiety's ability to form hydrogen bonds, its water solubility, and chemical stability contribute to its frequent use in pharmaceuticals. nih.govdntb.gov.ua Furthermore, pyridine derivatives are extensively used as ligands in organometallic chemistry and asymmetric catalysis, highlighting their importance in synthetic organic chemistry. nih.gov

The functionalization of the pyridine ring is a key area of research, as the introduction of various substituents can significantly modulate the molecule's physical, chemical, and biological properties. researchgate.net Direct C-H functionalization has emerged as a powerful, atom-economical approach for creating diverse pyridine-based molecules. researchgate.net The development of novel synthetic methodologies for preparing functionalized pyridines continues to be a significant focus, enabling the creation of extensive libraries of compounds for various applications. nih.gov

Overview of Halogenated Pyridines and their Role in Organic Synthesis

Halogenated pyridines, particularly chloropyridines, are exceptionally valuable intermediates in organic synthesis. nsf.govnih.gov The introduction of a halogen atom onto the pyridine ring serves as a versatile "handle" for further chemical transformations, allowing for the construction of more complex molecular architectures with precision. nbinno.com The carbon-halogen bond in these compounds is a key site for a variety of synthetic manipulations, most notably in transition-metal-catalyzed cross-coupling reactions. nbinno.com

These reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, enable the efficient formation of new carbon-carbon and carbon-heteroatom bonds. nbinno.comrsc.org This capability is crucial for assembling the core structures of many pharmaceuticals and agrochemicals. nsf.govnih.gov For instance, the chlorine atom in a chloropyridine can be readily displaced by a wide range of nucleophiles, facilitating the introduction of diverse functional groups. wikipedia.org

The regioselective halogenation of pyridines is a significant challenge in synthetic chemistry due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. thieme-connect.comnih.gov Consequently, the development of efficient and selective halogenation methods is an active area of research. nsf.govnih.govmountainscholar.org Halogenated pyridines are not only important as synthetic intermediates but are also integral components of many bioactive molecules themselves. nsf.govnih.gov

Contextualization of 4-Chloro-2-isobutylpyridine within Pyridine Chemistry

This compound is a disubstituted pyridine derivative that combines the synthetic utility of a chlorinated pyridine with the structural features of an alkyl-substituted pyridine. The chlorine atom at the 4-position provides a reactive site for nucleophilic aromatic substitution and cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules. researchgate.net The isobutyl group at the 2-position influences the molecule's steric and electronic properties, which can affect its reactivity and interactions with biological targets.

The presence of substituents at both the 2- and 4-positions of the pyridine ring offers opportunities for regioselective functionalization. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than a chlorine at the 2- or 3-position. This reactivity pattern allows for selective modification of the 4-position while leaving the 2-isobutyl group intact.

Historical Development of Research Pertaining to Isobutyl-Substituted Pyridines and Chlorinated Pyridines

Research into chlorinated pyridines dates back over a century, driven by their importance as synthetic intermediates. nih.gov Early methods for producing chloropyridines often involved harsh conditions, such as the direct chlorination of pyridine at high temperatures, which could lead to a mixture of products and significant tar formation. google.comnih.gov Over the years, more refined and selective methods have been developed, including vapor-phase chlorination and the use of alternative chlorinating agents like phosphorus oxychloride and thionyl chloride. wikipedia.orgpatsnap.com The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century significantly expanded the synthetic utility of chlorinated pyridines. rsc.org

The study of alkyl-substituted pyridines has also been a long-standing area of interest, initially stemming from their isolation from natural sources like coal tar. The synthesis of specifically substituted pyridines, including those with isobutyl groups, has been advanced through various cyclization and functionalization strategies. nih.gov The development of methods for the regioselective introduction of alkyl groups onto the pyridine ring remains an important focus in organic synthesis. The synthesis of enantiopure diisobutyl-substituted pyridino-18-crown-6 ethers highlights the ongoing research into complex molecules containing isobutyl-substituted pyridine moieties. researchgate.net The convergence of these two areas of research—chlorinated pyridines and alkyl-substituted pyridines—has led to the availability of versatile building blocks like this compound for use in discovery chemistry.

Interactive Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
CAS Number106447-97-6

Table 2: Common Reactions Involving Halogenated Pyridines

Reaction TypeDescription
Nucleophilic Aromatic SubstitutionDisplacement of the halogen by a nucleophile.
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling with a boronic acid.
Heck CouplingPalladium-catalyzed reaction with an alkene.
Buchwald-Hartwig AminationPalladium-catalyzed formation of a C-N bond.
Sonogashira CouplingPalladium-catalyzed reaction with a terminal alkyne.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClN B13679484 4-Chloro-2-isobutylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

4-chloro-2-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12ClN/c1-7(2)5-9-6-8(10)3-4-11-9/h3-4,6-7H,5H2,1-2H3

InChI Key

HKHDYEPRYRYBJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=CC(=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 2 Isobutylpyridine

Retrosynthetic Strategies Towards 4-Chloro-2-isobutylpyridine

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org For this compound, this process identifies several logical bond disconnections that suggest potential forward synthetic routes.

The primary disconnections for this compound are:

C2-Isobutyl Bond: Disconnecting the bond between the pyridine (B92270) ring and the isobutyl group. This is a common strategy for substituted pyridines and points towards a forward synthesis involving the coupling of an isobutyl nucleophile (or its equivalent) with a 4-chloro-2-electrophilic pyridine derivative. This approach is the foundation for cross-coupling reactions.

C4-Chloro Bond: Disconnecting the carbon-chlorine bond. This suggests a synthesis route starting from a 2-isobutylpyridine (B1582698) precursor that is subsequently chlorinated at the C4 position. The feasibility of this route depends on the regioselectivity of pyridine halogenation reactions.

Pyridine Ring Scaffolding: A more fundamental approach involves disconnecting the bonds that form the pyridine ring itself. This leads back to acyclic precursors, such as 1,5-dicarbonyl compounds or related synthons, which can be cyclized with an ammonia (B1221849) source. This strategy builds the core of the molecule from the ground up.

These retrosynthetic pathways provide a logical framework for evaluating and designing the synthesis of this compound, ranging from the modification of a pre-formed pyridine ring to its de novo construction. ias.ac.in

Classical Approaches for Pyridine Ring Construction and Functionalization

Classical methods for pyridine synthesis have long relied on condensation reactions to build the heterocyclic ring and on direct functionalization to introduce substituents. beilstein-journals.org

Condensation and Cyclization Routes to Pyridine Scaffolds

The de novo synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry. illinois.edu These methods typically involve the condensation of carbonyl compounds with an amine, usually ammonia, to construct the pyridine core. nih.gov

One of the most well-known methods is the Hantzsch Dihydropyridine (B1217469) Synthesis , which involves a condensation reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia. youtube.com The resulting dihydropyridine can then be oxidized to the corresponding pyridine. While versatile, achieving the specific 2-isobutyl-4-substituted pattern of the target molecule would require carefully chosen, and potentially complex, starting materials.

Another classical approach is the Bohlmann-Rahtz Pyridine Synthesis , which constructs the pyridine ring from enamines and α,β-unsaturated carbonyl compounds. beilstein-journals.org This method offers a different pathway to substituted pyridines but, like the Hantzsch synthesis, requires strategic selection of precursors to arrive at the desired substitution pattern.

These condensation routes offer the advantage of building the pyridine core from simple, acyclic starting materials. However, they can sometimes lack regioselectivity and may produce mixtures of products, requiring further separation and purification.

Direct Halogenation and Alkylation Strategies on Pyridine Rings

An alternative to building the ring from scratch is the direct functionalization of a pre-existing pyridine scaffold.

Direct Halogenation: The introduction of a chlorine atom onto the pyridine ring can be achieved through electrophilic halogenation. However, pyridine itself is electron-deficient and reacts slowly under these conditions, often requiring high temperatures and yielding a mixture of products, primarily the 3-halopyridine. To achieve 4-chlorination, one might start from pyridine N-oxide, which activates the C2 and C4 positions towards electrophilic attack. Subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce the chlorine at the 4-position, followed by deoxygenation. google.compatsnap.com For example, 4-hydroxypyridine (B47283) can be converted to 4-chloropyridine (B1293800) in high yield using reagents like phosphorus pentachloride (PCl₅). researchgate.net

Direct Alkylation: Introducing an alkyl group such as isobutyl onto a pyridine ring is often accomplished via radical reactions. The Minisci reaction is a prominent example, involving the addition of nucleophilic carbon-centered radicals to a protonated pyridine ring. acs.org This reaction typically favors substitution at the C2 and C4 positions. However, controlling the regioselectivity between C2 and C4 can be challenging and often results in a mixture of isomers. acs.org

Modern Catalytic and Advanced Synthetic Techniques for this compound

Modern synthetic chemistry offers powerful catalytic methods for the precise and efficient functionalization of heterocyclic compounds like pyridine. eurekaselect.com

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Derivatization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon bonds and are particularly well-suited for the derivatization of pyridine rings. nih.gov These reactions allow for the modular construction of substituted pyridines by coupling a pyridine halide with an organometallic reagent. researchgate.net

For the synthesis of this compound, a logical approach would be to start with a dihalopyridine, such as 2-bromo-4-chloropyridine (B1272041) or 2-iodo-4-chloropyridine, and selectively couple an isobutyl group at the C2 position. The different reactivity of the halogens (I > Br >> Cl) in palladium-catalyzed reactions often allows for selective functionalization.

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. libretexts.org It is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups. nih.gov

To synthesize this compound, a Suzuki-Miyaura reaction could be employed to couple an isobutylboronic acid or its corresponding trifluoroborate salt with a 4-chloro-2-halopyridine. The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the pyridine halide, transmetalation of the isobutyl group from the boron reagent to the palladium(II) center, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. libretexts.orgorganic-chemistry.org

A specific, analogous example is the synthesis of 3-Chloro-2-isobutylpyridine, which demonstrates the feasibility of this approach. In this synthesis, 3-chloro-2-iodopyridine (B156357) is coupled with isobutylboronic acid. chemicalbook.com

Table 1. Suzuki-Miyaura Coupling for the Synthesis of a Chloro-isobutyl-pyridine Analog
Starting MaterialCoupling PartnerCatalystBaseSolventTemperatureYield
3-Chloro-2-iodopyridineIsobutylboronic acidPd(dppf)Cl₂·CH₂Cl₂K₂CO₃THF75°C53%

This reaction highlights that the Suzuki-Miyaura coupling is an effective method for introducing an isobutyl group onto a chlorinated pyridine ring. By applying similar conditions to a substrate like 2-bromo-4-chloropyridine, the synthesis of this compound can be readily envisioned. The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. nih.gov

Reactivity and Mechanistic Pathways of 4 Chloro 2 Isobutylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring of 4-Chloro-2-isobutylpyridine

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at positions 2 and 4 (ortho and para to the nitrogen atom). uoanbar.edu.iqmasterorganicchemistry.com The presence of a good leaving group, such as chlorine, at the 4-position further facilitates these reactions.

The displacement of the chlorine atom in this compound typically proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comyoutube.com This is a two-step process:

Nucleophilic Attack and Formation of a Meisenheimer Complex : A nucleophile attacks the carbon atom bonded to the chlorine (C4). This step is generally slow as it temporarily disrupts the aromaticity of the ring. youtube.com The attack leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netnih.gov The negative charge in this intermediate is delocalized over the pyridine ring and is effectively stabilized by the electron-withdrawing nitrogen atom. vaia.comvaia.com The stability of this intermediate is crucial, and the para-position of the nitrogen atom provides significant stabilization. uoanbar.edu.iqvaia.com

Elimination of the Leaving Group : In the second, typically faster step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored. youtube.com

A variety of nucleophiles can be used to displace the chlorine atom at the 4-position of the pyridine ring, leading to a diverse range of substituted pyridines. researchgate.netnih.gov Amines, in particular, are effective nucleophiles in this reaction, often requiring heat to proceed at a reasonable rate. youtube.com

The reaction with dimethylamine, for instance, yields 4-dimethylaminopyridine, a widely used catalyst. vaia.com Other primary and secondary amines also react to form the corresponding 4-aminopyridines. researchgate.net Sulfur nucleophiles have also been shown to be highly effective. libretexts.org Thiolate anions, such as those derived from thiophenol or mercaptoacetic acid, readily displace the chloride to form alkyl thioethers. nih.govnih.gov The reaction with glutathione (B108866), catalyzed by enzymes like glutathione S-transferase, also proceeds via chlorine displacement to form glutathione conjugates. researchgate.netnih.gov

Below is a table summarizing the reactivity with different nucleophiles:

NucleophileProduct TypeRelevant Findings
Primary/Secondary Amines (e.g., Dimethylamine)4-Aminopyridine DerivativesReaction proceeds via SNAr to form substituted aminopyridines. Often requires heating. youtube.comvaia.comresearchgate.net
Sulfur Nucleophiles (e.g., Thiols, Glutathione)4-Thioether DerivativesSulfur compounds are potent nucleophiles for this transformation, leading to products like pyridylmercaptoacetic acid or glutathione conjugates. researchgate.netnih.govlibretexts.org
Oxygen Nucleophiles (e.g., Alkoxides, Phenoxides)4-Alkoxy/Aryloxy-pyridine DerivativesGenerally, oxygen nucleophiles can also displace the chlorine, although the reactivity might vary depending on the specific nucleophile and reaction conditions. sci-hub.se

Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The ring nitrogen is electron-withdrawing, which deactivates the ring towards attack by electrophiles. quora.comquora.comquimicaorganica.org Furthermore, in the acidic conditions often required for EAS, the nitrogen atom can be protonated, further increasing the ring's deactivation. uoanbar.edu.iqyoutube.com

Despite the inherent low reactivity, if an EAS reaction were to occur on this compound, the regiochemical outcome would be determined by the directing effects of the existing substituents.

Pyridine Nitrogen : Strongly deactivating and directs incoming electrophiles to the meta-position (C3 and C5). quora.comyoutube.com

Isobutyl Group (at C2) : This is a weak activating group due to inductive effects and hyperconjugation. libretexts.orglibretexts.org As an alkyl group, it is an ortho, para-director. wikipedia.org Relative to the C2 position, this would direct an electrophile to C3 (ortho) and C5 (para).

Chloro Group (at C4) : This is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of resonance effects involving its lone pairs. libretexts.orgpressbooks.pub Relative to the C4 position, it would direct an electrophile to C3 and C5 (both ortho).

Considering these combined effects:

Attack at C3 and C5 is favored by all three directing elements (the nitrogen, the isobutyl group, and the chloro group).

Attack at C6 is disfavored as it is ortho to the deactivating nitrogen and meta to the other directing groups.

Position on RingInfluence of NitrogenInfluence of Isobutyl Group (C2)Influence of Chloro Group (C4)Overall Likelihood of Attack
C3Meta (Favored)Ortho (Favored)Ortho (Favored)Most Favorable
C5Meta (Favored)Para (Favored)Ortho (Favored)Most Favorable
C6Ortho (Disfavored)Meta (Disfavored)Meta (Disfavored)Least Favorable

Reactions Involving the Isobutyl Side Chain of this compound

The isobutyl side chain offers another site for reactivity, distinct from the aromatic ring itself.

The direct functionalization of C(sp³)–H bonds on alkyl side chains is a modern area of synthetic chemistry. While specific studies on this compound are not widely reported, general principles of C–H activation on alkylpyridines can be applied. Transition-metal catalysis, particularly with metals like palladium, rhodium, and iridium, is a common strategy for such transformations. nih.govbeilstein-journals.orgnih.gov

The nitrogen atom of the pyridine ring can act as a directing group, coordinating to the metal catalyst and positioning it to activate a C–H bond on the alkyl side chain. nih.gov For a 2-alkylpyridine, this can facilitate activation at the ortho-position of the ring (C3) or on the side chain itself. beilstein-journals.org Rhodium-catalyzed systems, for example, have been used for the C-H alkylation of pyridines with acrylates. beilstein-journals.org The functionalization of the alkyl group can occur at various positions (alpha, beta, gamma to the ring), depending on the catalyst, ligands, and reaction conditions used. Radical-based methods, such as the Minisci reaction, are also used to functionalize electron-deficient heterocycles, which can lead to alkylation at various positions, including the side chain under certain conditions. nih.govchemrxiv.org

Oxidation and Reduction Reactions of the Isobutyl Moiety

The isobutyl group attached to the pyridine ring can undergo oxidation and reduction reactions, although specific literature on this compound is limited. Generally, the oxidation of alkyl side chains on pyridine rings can be achieved using strong oxidizing agents, potentially leading to the formation of carboxylic acids or ketones at the benzylic-like position of the isobutyl group. However, the conditions must be carefully controlled to avoid oxidation of the pyridine ring itself.

Conversely, reduction of the isobutyl group is not a common transformation unless specific functional groups are present within the chain. The pyridine ring itself can be susceptible to reduction under certain conditions, typically involving catalytic hydrogenation. This process would yield the corresponding piperidine (B6355638) derivative, a transformation that significantly alters the electronic and steric properties of the molecule.

Metal-Mediated and Organocatalytic Transformations of this compound

The presence of a halogen on the pyridine ring makes this compound a suitable substrate for a variety of metal-mediated and organocatalytic transformations. These reactions are pivotal for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of functionalized pyridine derivatives.

Cross-Coupling Reactions Utilizing the Pyridine Halogen (e.g., Sonogashira, Negishi)

The chlorine atom at the 4-position of this compound serves as a handle for various palladium- or nickel-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.netnrochemistry.comchemistnotes.com These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org For this compound, this reaction would involve the coupling of a terminal alkyne at the C4 position of the pyridine ring. The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl, meaning that the coupling of chloropyridines can be more challenging and may require more forcing conditions or specialized catalyst systems. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling byproducts. nih.gov

The Negishi coupling reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnrochemistry.comchemistnotes.comorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.orgchemistnotes.com In the context of this compound, an organozinc reagent could be coupled at the C4 position. The choice of catalyst and ligands is crucial for achieving high yields and selectivity, especially with less reactive chloro-substituted heterocycles. wikipedia.org

Cross-Coupling Reaction Catalyst System Coupling Partner Bond Formed Potential Product with this compound
Sonogashira CouplingPalladium catalyst, Copper(I) co-catalystTerminal AlkyneC(sp²)-C(sp)2-Isobutyl-4-alkynylpyridine
Negishi CouplingNickel or Palladium catalystOrganozinc ReagentC(sp²)-C(sp/sp²/sp³)2-Isobutyl-4-(organo)pyridine

Photochemical Reactivity and Transformations of this compound

The photochemical behavior of this compound is an area of interest due to the potential for unique reactivity patterns not accessible through thermal methods. A photochemical organocatalytic method has been reported for the functionalization of pyridines via pyridinyl radicals. researchgate.netnih.govacs.orgurv.cat This process involves the single-electron reduction of a pyridinium (B92312) ion to a pyridinyl radical, which can then couple with other radical species. researchgate.netnih.govacs.org For this compound, this could open pathways for C-H functionalization or other novel transformations under photochemical conditions. The presence of the chloro-substituent may influence the electronic properties of the excited state and the subsequent reaction pathways.

Investigation of Reaction Mechanisms Associated with this compound

The mechanisms of the cross-coupling reactions involving this compound are generally understood to follow the established catalytic cycles for Sonogashira and Negishi couplings.

In the Sonogashira coupling , the proposed mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. nih.govlibretexts.org The palladium cycle begins with the oxidative addition of the 4-chloropyridine (B1293800) to a Pd(0) species, forming a Pd(II) complex. wikipedia.orglibretexts.orgyoutube.com In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. nih.govyoutube.com Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the alkynylated pyridine product and regenerates the Pd(0) catalyst. libretexts.orgyoutube.com

Spectroscopic and Advanced Analytical Characterization of 4 Chloro 2 Isobutylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 4-Chloro-2-isobutylpyridine

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of this compound is anticipated to reveal distinct signals corresponding to the protons of the pyridine (B92270) ring and the isobutyl substituent. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the pyridine ring, as well as the alkyl nature of the isobutyl group.

The aromatic region of the spectrum would likely display signals for the three protons on the pyridine ring. The proton at position 6 (H-6) is expected to be a doublet, influenced by the adjacent proton at position 5 (H-5). Similarly, the proton at position 5 (H-5) would appear as a doublet of doublets, being coupled to both H-6 and H-3. The proton at position 3 (H-3), adjacent to the chloro-substituent, is also expected to be a doublet.

The isobutyl group would present a set of characteristic signals in the aliphatic region of the spectrum. A doublet corresponding to the two equivalent methyl groups (-CH(CH₃)₂), a multiplet for the methine proton (-CH(CH₃)₂), and a doublet for the methylene (B1212753) protons (-CH₂-) attached to the pyridine ring are expected. The coupling between these protons would follow the n+1 rule, providing clear evidence of their connectivity.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-68.2 - 8.4Doublet (d)~5.0
H-57.1 - 7.3Doublet of Doublets (dd)~5.0, ~2.0
H-37.0 - 7.2Doublet (d)~2.0
-CH₂- (isobutyl)2.6 - 2.8Doublet (d)~7.5
-CH- (isobutyl)2.0 - 2.2Multiplet (m)-
-CH₃ (isobutyl)0.9 - 1.1Doublet (d)~6.5

Note: The predicted data is based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The Carbon-13 (¹³C) NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to the five carbons of the pyridine ring and the four carbons of the isobutyl group.

The carbon atoms of the pyridine ring are expected to resonate in the downfield region of the spectrum due to their aromaticity and the influence of the electronegative nitrogen and chlorine atoms. The carbon atom bearing the chlorine (C-4) and the carbon atom attached to the isobutyl group (C-2) would show characteristic shifts. The remaining pyridine carbons (C-3, C-5, and C-6) would also have distinct chemical shifts.

The isobutyl group carbons would appear in the upfield, aliphatic region of the spectrum. The methylene carbon (-CH₂-) attached to the pyridine ring will be the most downfield of the isobutyl carbons, followed by the methine carbon (-CH-), and finally the two equivalent methyl carbons (-CH₃), which will be the most upfield.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-4145 - 150
C-6148 - 152
C-3122 - 125
C-5120 - 123
-CH₂- (isobutyl)45 - 50
-CH- (isobutyl)28 - 32
-CH₃ (isobutyl)20 - 25

Note: The predicted data is based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structural assignment of this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal correlations between coupled protons. For instance, cross-peaks would be observed between H-5 and H-6, as well as between H-5 and H-3 on the pyridine ring. Within the isobutyl group, correlations would be seen between the -CH₂- protons and the -CH- proton, and between the -CH- proton and the -CH₃ protons.

HSQC: This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the proton signal at δ 2.6-2.8 ppm to the carbon signal at δ 45-50 ppm (-CH₂-).

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the isobutyl group and the pyridine ring. For example, a correlation between the -CH₂- protons of the isobutyl group and C-2 of the pyridine ring would confirm the position of substitution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. An LC-MS method for this compound would typically involve a reversed-phase HPLC column to separate the compound from any impurities. The eluent would then be introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

The expected mass for the protonated molecule [C₉H₁₂ClN + H]⁺ would be approximately 170.07 m/z for the ³⁵Cl isotope and 172.07 m/z for the ³⁷Cl isotope, with an intensity ratio of roughly 3:1, which is characteristic of a monochlorinated compound. Tandem mass spectrometry (MS/MS) experiments would be performed on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern that can be used for structural confirmation.

Predicted LC-MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral Loss
170.07128.06C₃H₆ (Propene)
170.07114.04C₄H₈ (Butene)
170.0793.03C₆H₅ (Phenyl)

Note: The predicted fragmentation is based on common fragmentation pathways for similar compounds. Actual experimental fragmentation may differ.

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the solid state.

While specific crystallographic data for this compound is not widely published, the methodology for its structural elucidation would follow established principles. The process begins with the growth of a high-quality single crystal, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously recorded and analyzed to generate an electron density map, from which the atomic positions can be determined.

For derivatives of chloropyridine, this analysis reveals critical structural information. For instance, studies on complex metal-organic frameworks containing chloropyridine ligands, such as chlorido-(η5-pentamethylcyclopentadienyl)-(4-chloro-4-pyridyl-2,2′:6′,2′′-terpyridine-κ2N,N′) rhodium(III) hexafluorophosphate, have demonstrated how the chloro-substituted pyridine ring coordinates with metal centers. researchgate.net X-ray analysis of such structures confirms the planarity of the pyridine ring and provides precise measurements of bond lengths and angles, which are influenced by the electronic effects of the chloro and other substituents. researchgate.netresearchgate.net

In a hypothetical crystal structure of this compound, X-ray crystallography would be expected to reveal:

The precise bond lengths of the C-Cl, C-N, and C-C bonds within the pyridine ring and the isobutyl group.

The bond angles, confirming the geometry of the pyridine ring and the tetrahedral nature of the isobutyl group's carbon atoms.

The conformation of the isobutyl group relative to the pyridine ring.

The intermolecular packing forces in the crystal lattice, which could include π–π stacking interactions between pyridine rings or weaker van der Waals forces.

Confirmation of the molecular structure of novel substituted pyridines through X-ray crystallography is a common practice in synthetic chemistry research, providing definitive evidence of the synthesized product's identity. nih.gov

Chromatographic Techniques for Purity Assessment and Quantification of this compound

Chromatography is an indispensable tool in analytical chemistry for separating, identifying, and quantifying the components of a mixture. helixchrom.com For a compound like this compound, both gas and liquid chromatography are employed to assess its purity, a critical parameter for its use in further applications.

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. cdc.gov Given the likely volatility of this compound, GC is an ideal method for its purity assessment. The development of a robust GC method involves optimizing several key parameters to achieve efficient separation of the main compound from any potential impurities, such as starting materials, by-products, or isomers.

A flame ionization detector (FID) is commonly used for the quantitative analysis of organic compounds like pyridine derivatives due to its high sensitivity and wide linear range. cdc.govresearchgate.net The principle of GC-FID involves separating compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. cdc.gov

Method development would focus on:

Column Selection: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane-based stationary phase (e.g., DB-5 or HP-5), is typically effective for separating pyridine derivatives. researchgate.netsemanticscholar.org These columns separate compounds primarily based on their boiling points.

Temperature Program: A gradient temperature program is often employed, starting at a lower temperature to separate volatile impurities and gradually increasing to elute the main compound and any less volatile impurities.

Injector and Detector Temperature: The injector temperature must be high enough to ensure rapid vaporization of the sample without causing thermal degradation. The detector temperature is also kept high to prevent condensation.

Carrier Gas Flow: The flow rate of the carrier gas (e.g., helium or nitrogen) is optimized to ensure sharp, symmetrical peaks.

Purity is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram. This method is highly effective for detecting and quantifying volatile organic impurities. researchgate.net

Table 1: Illustrative GC Method Parameters for Purity Analysis of this compound

ParameterValuePurpose
Column HP-5 (30 m x 0.32 mm, 0.25 µm film)Provides efficient separation based on boiling point.
Carrier Gas HeliumInert mobile phase.
Inlet Temperature 250 °CEnsures rapid sample vaporization.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds.
Detector Temp. 280 °CPrevents condensation of analytes.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/minSeparates compounds with a range of volatilities.
Injection Vol. 1 µL (split mode)Introduces a small, representative sample.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, particularly those that are non-volatile or thermally unstable. dtic.mil For this compound, an HPLC method provides a complementary approach to GC for purity analysis.

The most common mode of HPLC for pyridine derivatives is reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. nih.gov The pyridine ring contains a nitrogen atom and is UV-active, making a UV detector a suitable choice for this analysis. sielc.com

Key aspects of HPLC method development include:

Column Selection: A C18 or C8 column is a standard choice for reversed-phase separation of moderately non-polar compounds. The particle size and column dimensions are chosen to balance resolution and analysis time.

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govhelixchrom.com The ratio is optimized to achieve adequate retention and separation. An acidic buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is often added to the mobile phase to ensure consistent ionization of the basic pyridine nitrogen, leading to sharp and symmetrical peak shapes. nih.govhelixchrom.com

Detection Wavelength: The UV detector is set to a wavelength where this compound exhibits strong absorbance, maximizing sensitivity. The UV spectrum of pyridine shows absorbance maxima that can guide this selection. sielc.com

Flow Rate and Temperature: The flow rate is adjusted to achieve good separation within a reasonable time, while controlling column temperature can improve peak shape and reproducibility.

HPLC is particularly useful for detecting non-volatile impurities or degradation products that would not be amenable to GC analysis. The quantification is based on the peak area from the UV chromatogram, which is proportional to the concentration of the compound. nih.gov

Table 2: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterValuePurpose
Column C18 (e.g., Zorbax SB-Aq, 4.6 x 150 mm, 5 µm)Standard reversed-phase column for separating moderately polar to non-polar compounds. nih.gov
Mobile Phase A 0.1% Formic Acid in WaterAqueous component, provides protons to ensure consistent analyte ionization.
Mobile Phase B AcetonitrileOrganic modifier to control elution strength.
Gradient 30% B to 90% B over 15 minutesAllows for the separation of compounds with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detector UV at 254 nmPyridine ring is UV active, allowing for sensitive detection.
Column Temp. 30 °CEnsures reproducible retention times.

Computational Chemistry and Theoretical Studies on 4 Chloro 2 Isobutylpyridine

Computational Modeling of Reaction Mechanisms Involving 4-Chloro-2-isobutylpyridine

Should research on the computational properties of this compound become publicly available in the future, this article can be developed.

Transition State Identification and Reaction Coordinate Analysis

The study of chemical reactions through computational methods hinges on identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of a reaction and, consequently, its rate. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.

The position of the chlorine atom on the pyridine (B92270) ring significantly influences the stability of the transition state and thus the reactivity. The electron-withdrawing nitrogen atom in the pyridine ring activates the ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. This is because the negative charge in the intermediate (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing the transition state. stackexchange.com

Computational studies, often employing Density Functional Theory (DFT), can model the entire reaction pathway for a nucleophilic attack on different chloropyridine isomers. By calculating the energy profile along the reaction coordinate, the transition state can be located and its energy determined. The reaction coordinate represents the progress of the reaction, typically involving the breaking of the C-Cl bond and the formation of the new bond with the nucleophile.

A computational analysis of the SNAr reaction on simple chloropyridines reveals the calculated relative activation energies for the attack of a nucleophile. These calculations demonstrate why the 4-chloro isomer is more reactive than the 2-chloro isomer, and both are significantly more reactive than the 3-chloro isomer. wuxibiology.com The lower activation energy for the 4-chloro position is attributed to the effective stabilization of the negative charge in the transition state by the para nitrogen atom. stackexchange.comwuxibiology.com

Table 1: Relative Calculated Activation Energies for SNAr Reactions on Chloropyridine Isomers

CompoundRelative Activation Energy (kcal/mol)Reactivity Rank
4-Chloropyridine (B1293800)0.01 (Most Reactive)
2-Chloropyridine (B119429)+1.52
3-Chloropyridine+15.03 (Least Reactive)
Data conceptually derived from computational studies on chloropyridine reactivity. wuxibiology.com

For this compound, the presence of the isobutyl group at the 2-position would introduce additional electronic and steric effects that can be quantified through similar computational models. The electron-donating nature of the alkyl group might slightly decrease the reactivity of the ring towards nucleophiles compared to unsubstituted 4-chloropyridine, while its steric bulk could influence the approach of the nucleophile.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity of Pyridine Analogues

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. In the context of chemical reactivity, QSPR can be a valuable tool for predicting the reaction rates of a series of related compounds, such as substituted pyridine analogues. nih.gov

A QSPR model is built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property. For the chemical reactivity of pyridine analogues in SNAr reactions, the property could be the reaction rate constant (k) or the free energy of activation (ΔG‡).

The molecular descriptors used in these models can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the electrostatic potential (ESP) on the carbon atom bearing the leaving group, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges. wuxibiology.comrsc.org A more positive electrostatic potential on the reaction site and a lower LUMO energy generally correlate with higher reactivity towards nucleophiles.

Steric Descriptors: These quantify the size and shape of the molecule or specific substituents. Examples include molecular volume or surface area.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity.

A recent study developed a broadly applicable QSPR model for predicting the rates of SNAr reactions for a large and diverse set of heteroaryl halides, including various substituted chloropyridines. rsc.org The model demonstrated a strong correlation between the experimentally determined free energies of activation and a set of calculated descriptors. The key descriptors in this model were related to the electronic properties of the electrophile, highlighting the importance of the electrostatic potential at the reaction center and the electron affinity of the molecule. rsc.org

Table 2: Conceptual QSPR Descriptors and Their Expected Influence on SNAr Reactivity of Pyridine Analogues

Descriptor TypeExample DescriptorExpected Correlation with ReactivityRationale
ElectronicElectrostatic Potential (ESP) at C-ClPositiveA more positive potential attracts the nucleophile more strongly.
ElectronicLUMO EnergyNegativeA lower energy LUMO more readily accepts electrons from the nucleophile.
ElectronicElectron Affinity (EA)PositiveA higher electron affinity indicates a greater ability to accept an electron.
StericSteric Hindrance around C-ClNegativeBulky groups can block the nucleophile's access to the reaction site.
This table illustrates the general principles of QSPR for chemical reactivity.

For this compound, a QSPR model could be used to predict its reactivity relative to other pyridine analogues. By calculating the relevant electronic and steric descriptors for this molecule, its position within a reactivity scale could be estimated without the need for experimental measurements. Such models are particularly useful in the design of synthetic routes and in the high-throughput screening of potential reactants.

Applications of 4 Chloro 2 Isobutylpyridine in Chemical Synthesis and Materials Science

4-Chloro-2-isobutylpyridine as a Building Block in Complex Heterocyclic Synthesis

This compound serves as a crucial starting material and intermediate in the synthesis of a variety of complex heterocyclic compounds. Its reactivity, stemming from the presence of a chloro substituent on the pyridine (B92270) ring, allows for diverse chemical transformations, making it a valuable tool for synthetic chemists.

Precursor for Diversified Pyridine Architectures

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This reactivity allows for the construction of diverse pyridine-based molecular architectures. For instance, the chloro group can be displaced by various nucleophiles such as amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This versatility makes this compound a key precursor for generating libraries of substituted pyridines for various applications, including medicinal chemistry and materials science.

Furthermore, the isobutyl group at the 2-position can influence the steric and electronic properties of the resulting molecules, providing an additional level of control over the final structure and its properties. The strategic manipulation of the chloro and isobutyl groups allows for the tailored synthesis of pyridine derivatives with specific functionalities and three-dimensional arrangements.

Intermediate in the Synthesis of Specific Chemical Scaffolds (e.g., Azaindoles from related nitropyridines)

While direct examples of this compound in azaindole synthesis are not prominently documented in the provided search results, the synthesis of azaindoles frequently involves substituted pyridines as key precursors. Azaindoles are an important class of heterocyclic compounds with significant applications in materials science and drug design. researchgate.net The synthesis of azaindoles often relies on the construction of the pyrrole (B145914) ring onto a pre-existing pyridine core. rsc.org

One common strategy involves the use of aminopyridines, which can be derived from their corresponding chloropyridine or nitropyridine counterparts. For example, Sonogashira coupling reactions of amino-halopyridines with terminal alkynes, followed by cyclization, is a well-established method for azaindole synthesis. nih.gov In a related context, the synthesis of 5-nitro-7-azaindole has been achieved through a Sonogashira reaction of 2-amino-3-iodo-5-nitropyridine, followed by copper-catalyzed cyclization. nih.gov This highlights the importance of substituted pyridines, including those with halo and nitro groups, as intermediates in the construction of the azaindole scaffold.

The general synthetic routes to azaindoles often involve transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, on functionalized pyridines. nih.gov These reactions enable the formation of key carbon-carbon bonds necessary for the annulation of the pyrrole ring. Therefore, a compound like this compound, after appropriate functional group manipulation (e.g., conversion of the chloro group to an amino or other suitable group), could potentially serve as a valuable intermediate in the synthesis of specifically substituted azaindoles. The azaindole framework is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities. nih.gov

Table 1: Selected Synthetic Methodologies for Azaindoles from Pyridine Precursors

Reaction Type Pyridine Starting Material Key Reagents/Catalysts Outcome Reference
Sonogashira Coupling & CyclizationAmino-halopyridinesPd catalysts (e.g., Pd(PPh₃)₄), CuI, baseFormation of C-C bond followed by ring closure to form the azaindole core. nih.gov
Suzuki-Miyaura Coupling & CyclizationChloroamino-N-heterocyclesSPhos/Pd(OAc)₂, K₃PO₄Coupling with a vinylboron species followed by acid-catalyzed cyclization. nih.gov

Role of this compound in Ligand Design for Catalysis

The pyridine moiety is a fundamental building block in the design of ligands for transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be systematically varied to fine-tune the steric and electronic properties of the resulting metal complex. This modulation, in turn, influences the activity, selectivity, and stability of the catalyst.

Development of Pyridine-Based Ligands for Transition Metal Catalysis

This compound can be utilized as a precursor for the synthesis of more complex pyridine-based ligands. The reactive chloro group allows for the facile introduction of other coordinating groups, leading to the formation of bidentate, tridentate, or even polydentate ligands. For example, the substitution of the chlorine atom with a molecule containing another donor atom (such as another pyridine, an amine, or a phosphine) can generate a chelating ligand.

A prominent example of pyridine-based ligands is the terpyridine (tpy) framework. nih.gov While not directly synthesized from this compound in the provided literature, the synthesis of functionalized terpyridines often involves the nucleophilic substitution of a chloro-terpyridine precursor. researchgate.net This highlights a general strategy where a chloropyridine derivative can act as a handle for further functionalization in ligand synthesis. The resulting ligands can then be complexed with various transition metals, such as iron, palladium, or copper, to generate catalysts for a range of organic transformations, including cross-coupling reactions. nih.govnih.gov

Influence on Catalyst Selectivity and Efficiency

The nature of the ligands coordinated to a metal center plays a critical role in determining the outcome of a catalytic reaction. scispace.com The steric bulk and electronic properties of the ligand can influence the accessibility of the metal's active site, the stability of reaction intermediates, and the energy barrier of different reaction pathways.

By modifying the substituents on the pyridine ring, such as the isobutyl group in this compound, one can systematically alter the ligand's properties. A bulky substituent like the isobutyl group can create a specific steric environment around the metal center, which can lead to enhanced selectivity for a particular product isomer (regio- or stereoselectivity).

The electronic effects of the substituents are also crucial. Electron-donating or electron-withdrawing groups on the pyridine ring can modify the electron density at the metal center, thereby affecting its reactivity. For instance, in the context of pyridine-based materials for optoelectronics, the frontier energy levels can be controlled by the aromatic π-conjugated moieties attached to the pyridine unit. rsc.org A similar principle applies to catalysis, where tuning the electronic properties of the ligand can optimize the catalytic efficiency for a specific transformation. The design of catalysts is an active area of research, with computational methods being increasingly used to predict the influence of ligand structure on catalytic performance. mdpi.com

Potential in Polymer Chemistry and Functional Materials Science

The versatility of this compound as a chemical building block extends to the realm of polymer chemistry and the development of functional materials. The ability to introduce this substituted pyridine moiety into larger molecular architectures opens up possibilities for creating materials with tailored properties.

The pyridine unit itself can impart specific functionalities to a polymer. For example, the nitrogen atom can act as a hydrogen bond acceptor, influencing the self-assembly and macroscopic properties of the material. researchgate.net Furthermore, the incorporation of pyridine derivatives into polymers is a strategy used to develop charge-transporting materials for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org

The reactive chloro group on this compound provides a convenient handle for polymerization or for grafting onto existing polymer backbones. This allows for the creation of functional polymers where the substituted pyridine unit can act as a coordination site for metal ions, leading to the formation of metallopolymers. researchgate.net These materials can exhibit interesting properties such as self-healing capabilities. researchgate.net

The isobutyl group can also play a role in determining the physical properties of the resulting polymer, such as its solubility, processability, and morphology. By carefully selecting the co-monomers and the polymerization method, it is possible to create a wide range of functional materials based on this compound with potential applications in areas such as catalysis, sensing, and electronics.

Incorporation into Organic Electronic Materials or SensorsThere is a lack of available research detailing the incorporation of this compound into organic electronic materials or sensors. Therefore, information regarding the synthesis of such materials, their electronic or sensory properties, and device performance is unavailable.

Due to the absence of specific research data on this compound for the requested applications, no data tables or detailed research findings can be generated.

Future Directions and Emerging Research Avenues for 4 Chloro 2 Isobutylpyridine

Development of Novel and Sustainable Synthetic Methodologies for 4-Chloro-2-isobutylpyridine

The future synthesis of this compound will increasingly prioritize environmental responsibility and process efficiency. Research is moving beyond traditional methods towards greener, more sustainable alternatives that reduce waste, energy consumption, and the use of hazardous materials.

Key emerging areas include the adoption of green chemistry principles , which advocate for the use of environmentally benign solvents, renewable starting materials, and catalytic over stoichiometric reagents. biosynce.comscilit.com For instance, developing catalytic systems using earth-abundant metals like iron for cyclization reactions could offer a sustainable alternative to methods relying on precious metals. rsc.org Another promising avenue is the exploration of multicomponent reactions (MCRs) , which can construct complex molecules like substituted pyridines in a single, atom-economical step, thereby simplifying procedures and minimizing waste. nih.govresearchgate.netnih.gov Researchers are also investigating catalyst-free reaction conditions, which, where applicable, represent the pinnacle of green synthesis by eliminating the catalyst separation and disposal steps entirely. researchgate.net

Flow chemistry presents a significant paradigm shift from traditional batch processing. By using continuous-flow reactors, chemists can achieve superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and faster reaction times, particularly for transformations like uncatalyzed nucleophilic aromatic substitutions (SNAr). thieme-connect.comresearchgate.netnih.gov This technology is especially well-suited for overcoming the activation barriers in reactions involving less reactive substrates. thieme-connect.com Furthermore, energy sources like microwave irradiation are being explored to accelerate reaction rates, often leading to cleaner reactions and higher yields in significantly shorter timeframes compared to conventional heating. nih.gov

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyKey AdvantagesPotential for this compound SynthesisResearch Focus
Green Catalysis Reduced environmental impact, reusability, lower cost. biosynce.comrsc.orgDevelopment of iron-catalyzed or other earth-abundant metal catalysts for the pyridine (B92270) ring formation step.Designing robust and recyclable catalysts.
Multicomponent Reactions (MCRs) High atom economy, procedural simplicity, reduced waste. nih.govnih.govDesigning a one-pot synthesis combining precursors for the isobutyl and chloro- functionalities.Discovery of novel MCRs that yield the desired substitution pattern.
Flow Chemistry Enhanced safety, superior process control, scalability, faster reactions. thieme-connect.comnih.govImplementing the chlorination or amination steps in a continuous-flow reactor for improved yield and safety.Optimization of reactor design and conditions for specific synthetic steps.
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, often higher yields. nih.govUtilizing microwave energy to accelerate the key ring-forming or substitution reactions.Studying the effect of microwave irradiation on regioselectivity and yield.
Catalyst-Free Synthesis Eliminates catalyst cost and contamination, simplifies purification. researchgate.netExploring thermally or solvent-promoted cyclization and substitution reactions without a dedicated catalyst.Identifying suitable solvent systems and conditions to facilitate the reaction.

Exploration of Unconventional Reactivity Patterns and Uncatalyzed Transformations

Future research will likely challenge the conventional understanding of this compound's reactivity. A key area of exploration is the selective C–H functionalization of the isobutyl group. While the pyridine ring's electronic properties typically direct reactions, new catalytic systems, particularly those using rare-earth metals, have shown the ability to activate and functionalize benzylic C(sp³)–H bonds on 2-alkylpyridines. acs.orgresearchgate.net Applying this logic to this compound could open pathways to introduce new functional groups directly onto the alkyl side chain, a transformation that is difficult to achieve with traditional methods. acs.org

Another significant frontier is the study of uncatalyzed transformations , particularly nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, which facilitates SNAr reactions, especially at the C2 and C4 positions. stackexchange.comyoutube.com While many such reactions employ catalysts, research into catalyst-free systems, often aided by high temperatures in flow reactors or the use of specific solvents like DMSO, is gaining traction. thieme-connect.comresearchgate.net For this compound, this could lead to more cost-effective and streamlined methods for replacing the C4-chloro group with a variety of nucleophiles without the need for transition metal catalysts. thieme-connect.com

More unusual reactivity, such as regioselective lithiation at positions not typically favored, could also be uncovered. For example, specific superbases have been shown to induce unprecedented C-6 lithiation in 2-chloropyridine (B119429), defying conventional reactivity patterns. researchgate.net Investigating similar non-standard metalation reactions for this compound could provide novel synthons for constructing complex, polysubstituted pyridine derivatives.

Table 2: Potential Unconventional Reactive Sites on this compound

Reactive SiteProposed TransformationRationale / Enabling TechnologyPotential Outcome
Isobutyl Group C–H Bonds Direct C–H Activation/FunctionalizationRare-earth metal catalysis has proven effective for C(sp³)–H alkylation of 2-alkylpyridines. acs.orgresearchgate.netIntroduction of new alkyl, aryl, or functional groups directly onto the side chain.
C4-Position (C-Cl Bond) Uncatalyzed Nucleophilic Aromatic Substitution (SNAr)The electron-deficient nature of the pyridine ring facilitates SNAr, which can be promoted by high heat in flow reactors. thieme-connect.comstackexchange.comCatalyst-free synthesis of amines, ethers, and other derivatives via chlorine displacement.
C6-Position (C-H Bond) Directed or Superbase-Mediated MetalationPrecedent exists for unusual C-6 lithiation of 2-chloropyridine using specialized reagents. researchgate.netA novel route to 2,4,6-trisubstituted pyridine derivatives.
Pyridine Ring Dearomative CycloadditionEnergy transfer catalysis can enable cycloadditions with challenging heteroarenes like pyridines. acs.orgFormation of novel bicyclic motifs with complex three-dimensional structures.

Integration of Artificial Intelligence and Machine Learning in Predicting Properties and Synthesis of this compound

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. rsc.org For this compound, these computational tools offer a future where synthesis is more predictable and discovery is accelerated.

Beyond just planning the route, machine learning (ML) models can predict the outcomes of unknown reactions and recommend optimal conditions. acs.orgnih.gov By analyzing the structures of reactants (e.g., this compound and a coupling partner), these models can predict the major product, its likely yield, and suggest the most suitable catalysts, solvents, and temperatures, thereby reducing the trial-and-error inherent in experimental chemistry. nih.govarxiv.org This predictive power is invaluable for exploring the derivatization pathways discussed in the following section.

Furthermore, AI and ML are critical for predicting molecular properties . Quantitative Structure-Property Relationship (QSPR) models can be developed to forecast the physicochemical and biological properties of hypothetical derivatives of this compound before they are ever synthesized. acs.org This allows researchers to prioritize the synthesis of molecules with the most promising characteristics for a specific application, saving significant time and resources.

Table 3: Applications of AI/ML in the Research of this compound

AI/ML ApplicationFunctionSpecific Application for this compoundExpected Benefit
Retrosynthesis Planning Proposes synthetic pathways from target to starting materials. engineering.org.cnarxiv.orgGenerate novel and efficient synthesis routes for the core structure of this compound.Reduces reliance on known literature methods; discovers more economical routes.
Reaction Outcome Prediction Predicts the major product and yield of a chemical reaction. acs.orgnih.govForecast the products of coupling reactions at the C4-position or C-H functionalization of the isobutyl group.Minimizes failed experiments and accelerates the discovery of new derivatives.
Condition Recommendation Suggests optimal catalysts, solvents, reagents, and temperature. nih.govIdentify the best conditions for a specific derivatization reaction to maximize yield and purity.Reduces optimization time and resource expenditure.
Property Prediction (QSPR) Forecasts physicochemical or biological properties from molecular structure.Predict properties like solubility, stability, or potential bioactivity for new, unsynthesized derivatives.Prioritizes synthetic targets with the highest likelihood of desired performance.

Discovery of New Derivatization Pathways and Applications Beyond Current Scope

The true potential of this compound lies in its capacity to serve as a scaffold for a vast array of new molecules. Future research will focus on leveraging its distinct reactive sites—the C4-chloro group, the activated C2- and C6-positions, and the isobutyl side chain—to build molecular complexity and explore novel applications.

The C4-chloro group is a prime handle for nucleophilic substitution, allowing for the introduction of oxygen, nitrogen, sulfur, and carbon-based functional groups. stackexchange.comyoutube.com A particularly innovative future direction involves converting the pyridine to a pyridinium (B92312) salt . This strategy enhances reactivity and can enable exquisite regiocontrol in subsequent functionalization reactions, often under mild, visible-light-mediated conditions, which is ideal for complex molecule synthesis. acs.org Transforming this compound into a phosphonium (B103445) salt, for example, could unlock new C-O, C-S, C-N, and C-C bond-forming reactions that are challenging with current methods. acs.org

The isobutyl group and the adjacent C-H bonds on the ring represent another frontier for derivatization. As mentioned, direct C-H activation at the side chain or at the C6-position offers a direct path to functionalization without requiring pre-installed activating groups. acs.orgnih.gov This allows for the synthesis of 2,4,6-trisubstituted pyridines, a valuable structural motif in medicinal chemistry and materials science. chemrxiv.org

By combining these derivatization strategies, researchers can create libraries of novel compounds based on the this compound core. These new molecules could be screened for applications beyond their current use, potentially leading to the discovery of new pharmaceuticals, agrochemicals with improved properties, or functional materials with unique electronic or optical characteristics. nih.govscitechdaily.com

Table 4: Potential Derivatization Pathways for this compound

PositionReaction TypeExample Reagents/ConditionsResulting Functional Group
C4-Position Nucleophilic Aromatic Substitution (SNAr)Alcohols/NaH, Amines, Thiols/BaseEthers, Amines, Thioethers
C4-Position Phosphonium Salt Formation / SubstitutionPPh3 followed by nucleophiles (e.g., halides, alkoxides) acs.orgHalogens, Ethers, etc.
C4-Position Suzuki, Stille, or Sonogashira CouplingBoronic acids, organostannanes, or terminal alkynes with a Pd catalystAryl, vinyl, or alkynyl groups
Isobutyl Group Direct C-H Alumination/FunctionalizationTrialkylaluminums with Yttrium catalyst acs.orgExtended or functionalized alkyl chains
C6-Position Minisci-type Radical AlkylationAlkyl carboxylic acids with an oxidant (after N-activation) chemrxiv.orgNew alkyl or functionalized alkyl groups
Nitrogen Atom N-Oxidation or N-Alkylationm-CPBA or Alkyl HalidesPyridine-N-oxide or Pyridinium Salts

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